Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate is a complex organic compound that features a combination of furan, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan derivative: The furan ring is functionalized with a carbonyl group.
Amidation: The furan derivative is reacted with an amine to form the amide linkage.
Coupling with thiophene: The amide is then coupled with a thiophene derivative under specific conditions, often involving a catalyst.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-phenyl-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 2-[[1-[(2-thiophenecarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-furancarboxylate: Similar structure but with the positions of furan and thiophene rings swapped.
Uniqueness
Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both furan and thiophene rings, along with the phenyl groups, contributes to its versatility in various applications.
Properties
IUPAC Name |
ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-3-33-27(32)22-20(18-8-5-4-6-9-18)16-35-26(22)29-24(28-25(31)21-10-7-15-34-21)23(30)19-13-11-17(2)12-14-19/h4-16,24,29H,3H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMGBYHYXMVMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=C(C=C3)C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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